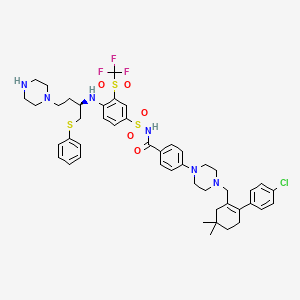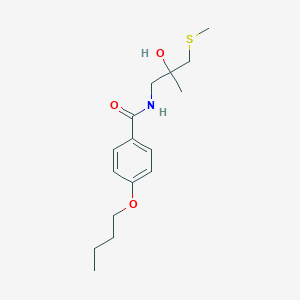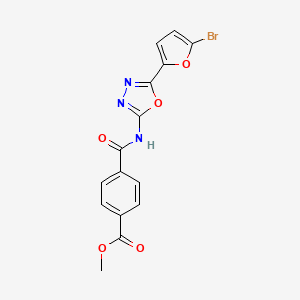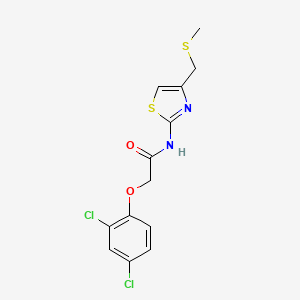
Navitoclax-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Navitoclax-piperazine is a compound that belongs to the class of B-cell lymphoma extra large inhibitors. It is a derivative of navitoclax, which is known for its role in inhibiting the B-cell lymphoma 2 family of proteins. These proteins are crucial in regulating apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis and eliminating defective cells. This compound has shown promise in cancer therapy due to its ability to induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of navitoclax-piperazine involves several steps, starting with the creation of a soluble, stable version of B-cell lymphoma extra large. Structural support facilitated efforts to find chemical matter, which was accomplished through fragment screening. The process is characterized by the optimization of two widely separated hydrophobic hot spots . Replacing the piperidine ring with a piperazine created a different synthetically tractable isostere that also eschewed the polar substituent, and supplied a vector for a hydrophobic group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process typically includes the use of high-performance liquid chromatography for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Navitoclax-piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups. These derivatives are often tested for their efficacy in inducing apoptosis in cancer cells.
Scientific Research Applications
Navitoclax-piperazine has several scientific research applications, including:
Chemistry: It is used in the study of apoptosis and the development of new inhibitors for the B-cell lymphoma 2 family of proteins.
Biology: It is used to understand the mechanisms of programmed cell death and the role of B-cell lymphoma 2 family proteins in cellular homeostasis.
Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms in cancer cells.
Mechanism of Action
Navitoclax-piperazine targets the B-cell lymphoma 2 family of proteins, which are major negative regulators of apoptosis. These proteins, including B-cell lymphoma 2, B-cell lymphoma extra large, and B-cell lymphoma w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that start the destruction pathway, and the sentinel proteins . By inhibiting the B-cell lymphoma 2 family proteins, this compound prevents them from binding to the executioners, thereby triggering cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Obatoclax: Another B-cell lymphoma 2 inhibitor that induces apoptosis in cancer cells.
ABT-737: An intravenous-only compound that was initially selected as a development candidate before navitoclax.
Uniqueness
Navitoclax-piperazine is unique due to its oral bioavailability and its ability to inhibit multiple B-cell lymphoma 2 family proteins, including B-cell lymphoma 2, B-cell lymphoma extra large, and B-cell lymphoma w . This broad-spectrum inhibition makes it a potent inducer of apoptosis in cancer cells that overexpress these proteins.
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNZDFOWRFBLZ-KXQOOQHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56ClF3N6O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2766142.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2766144.png)
![N-(3-CHLOROPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2766146.png)
![dimethyl[(pyridin-4-yl)sulfamoyl]amine](/img/structure/B2766147.png)
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)

![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)

